2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-nitro-1H-1,2,4-triazole with an appropriate acylating agent in the presence of a base. One common method is to react 3-nitro-1H-1,2,4-triazole with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts and environmentally benign solvents to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its thermal stability and low sensitivity.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Exhibits high thermal stability and performance as an energetic material.
Uniqueness
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H8F3N5O3 |
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Molecular Weight |
315.21g/mol |
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H8F3N5O3/c12-11(13,14)7-2-1-3-8(4-7)16-9(20)5-18-6-15-10(17-18)19(21)22/h1-4,6H,5H2,(H,16,20) |
InChI Key |
FLNLVLQTKILKIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC(=N2)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC(=N2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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